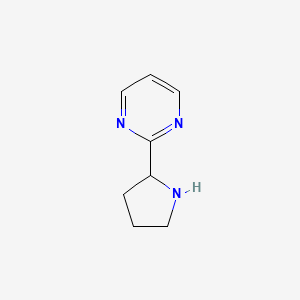

2-(Pyrrolidin-2-YL)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-3-7(9-4-1)8-10-5-2-6-11-8/h2,5-7,9H,1,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWGTTPYUUGGDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Pyrrolidin-2-yl)pyrimidine: A Core Scaffold in Modern Drug Discovery

This guide provides a comprehensive overview of a strategic pathway for the synthesis of 2-(pyrrolidin-2-yl)pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The narrative is structured to deliver not just a protocol, but a field-proven perspective on the experimental choices, mechanistic underpinnings, and practical considerations for researchers and drug development professionals.

Introduction: The Significance of the this compound Scaffold

The fusion of pyrimidine and pyrrolidine rings creates a unique chemical architecture that has garnered considerable attention in the development of novel therapeutics. Pyrimidine derivatives are well-established as privileged structures in medicinal chemistry, forming the core of numerous antimicrobial, antiviral, and antitumor agents.[1][2][3] The pyrimidine nucleus is a fundamental component of nucleic acids, which lends it a high degree of biocompatibility and potential for interaction with biological targets.[3][4] Similarly, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common motif in natural products and pharmaceuticals, often conferring desirable pharmacokinetic properties.[5]

The combination of these two moieties in this compound presents a compelling scaffold for probing a wide range of biological targets. The pyrrolidine substituent at the 2-position of the pyrimidine ring can engage in critical hydrogen bonding interactions and provide a chiral center, which can be pivotal for target selectivity and potency. This guide will delineate a robust and adaptable synthetic strategy to access this valuable molecule.

Retrosynthetic Analysis: A Strategic Deconstruction

A logical retrosynthetic analysis of this compound suggests a convergent approach, where the pyrimidine and a protected pyrrolidine precursor are synthesized separately and then coupled. This strategy allows for modularity and the potential to generate a library of analogues by varying either heterocyclic component.

Our retrosynthetic strategy hinges on the formation of the C-C bond between the pyrimidine and pyrrolidine rings via a nucleophilic substitution reaction. This leads back to a 2-halopyrimidine and a protected 2-lithiated pyrrolidine. The 2-halopyrimidine can be readily prepared from a corresponding pyrimidinone, which in turn is accessible through a classical condensation reaction. The protected pyrrolidine precursor can be derived from L-proline, a readily available chiral starting material.

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Pathway: A Step-by-Step Guide

The forward synthesis is designed as a three-stage process:

-

Synthesis of the protected pyrrolidine precursor.

-

Synthesis of the 2-chloropyrimidine electrophile.

-

Coupling of the two fragments and final deprotection.

Stage 1: Synthesis of N-Boc-2-(hydroxymethyl)pyrrolidine

The synthesis of the protected pyrrolidine precursor commences with the readily available and chiral N-Boc-L-proline. The carboxylic acid functionality is reduced to the corresponding alcohol. This transformation is a standard procedure in peptide and amino acid chemistry.[5]

Experimental Protocol:

-

To a solution of N-Boc-L-proline (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add borane-THF complex (1.2 eq., 1 M solution in THF) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the dropwise addition of methanol at 0 °C.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford N-Boc-2-(hydroxymethyl)pyrrolidine as a colorless oil.

Causality Behind Experimental Choices:

-

N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the pyrrolidine nitrogen. It is stable to the reducing conditions and can be readily removed under acidic conditions at the final step.

-

Borane-THF Complex: This reagent is a mild and selective reducing agent for carboxylic acids, minimizing side reactions.

-

Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is crucial to prevent the quenching of the borane reagent by moisture.

Stage 2: Synthesis of 2-Chloropyrimidine

The pyrimidine component is prepared from a commercially available starting material such as uracil or 2-hydroxypyrimidine. A common and effective method for converting a pyrimidinone to a chloropyrimidine is treatment with phosphorus oxychloride (POCl₃).[4]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, suspend 2-hydroxypyrimidine (1.0 eq.) in phosphorus oxychloride (POCl₃, 5.0 eq.).

-

Add N,N-dimethylaniline (0.1 eq.) as a catalyst.

-

Heat the mixture to reflux and maintain for 4 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with solid sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-chloropyrimidine.

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): This is a standard and highly effective reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorides.

-

N,N-dimethylaniline: This tertiary amine acts as a catalyst to facilitate the chlorination reaction.

-

Iced Water Quench: The reaction is quenched by carefully pouring it onto ice to hydrolyze the excess POCl₃ in a controlled manner.

Stage 3: Coupling and Deprotection

The final stage involves the coupling of the two synthesized fragments followed by the removal of the Boc protecting group. The coupling can be achieved via a Grignard or organolithium intermediate of the pyrrolidine fragment.

Experimental Protocol:

-

Formation of the Organolithium Reagent:

-

To a solution of N-Boc-2-(hydroxymethyl)pyrrolidine (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq., 2.5 M solution in hexanes) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

-

Coupling Reaction:

-

To the freshly prepared organolithium reagent, add a solution of 2-chloropyrimidine (1.2 eq.) in anhydrous THF dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 16 hours.

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-(pyrrolidin-2-yl)pyrimidine.

-

-

Deprotection:

-

Dissolve the purified N-Boc-2-(pyrrolidin-2-yl)pyrimidine in a solution of 4 M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify with 1 M NaOH.

-

Extract the final product with dichloromethane, dry the organic layer, and concentrate to yield this compound.

-

Causality Behind Experimental Choices:

-

Organolithium Chemistry: The use of n-butyllithium to generate the organolithium species from the protected pyrrolidinemethanol provides a potent nucleophile for the subsequent coupling reaction.

-

Low-Temperature Conditions: The reactions involving organolithium reagents are conducted at low temperatures (-78 °C) to control their high reactivity and prevent side reactions.

-

Acidic Deprotection: The Boc group is labile to strong acids, and 4 M HCl in dioxane is a standard and effective reagent for its removal.

Summary of the Synthetic Pathway

The overall synthetic workflow is depicted below:

References

- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wjarr.com [wjarr.com]

- 4. Pyrimidine - Wikipedia [en.wikipedia.org]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

An In-depth Technical Guide to 2-(Pyrrolidin-2-YL)pyrimidine: A Privileged Scaffold in Medicinal Chemistry

This technical guide provides a comprehensive overview of 2-(pyrrolidin-2-yl)pyrimidine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. While direct experimental data for this specific parent molecule is not extensively documented in publicly accessible literature, this guide synthesizes available information on its salt form, closely related analogs, and the constituent chemical moieties to offer valuable insights into its properties, synthesis, and potential applications. The pyrimidine and pyrrolidine scaffolds are well-established as "privileged structures" in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] This guide will, therefore, also explore the therapeutic potential of the this compound core.

Compound Identification and Physicochemical Properties

A notable challenge in researching this compound is the ambiguity in its direct identification in major chemical databases. While the parent compound does not have a readily available, specific CAS number, its dihydrochloride salt is recognized. This suggests the existence and viability of the free base. For clarity, this section will provide identifiers for the most relevant forms and isomers.

It is crucial to distinguish this compound from its common isomer, 2-(pyrrolidin-2-yl)pyridine, which features a pyridine ring instead of a pyrimidine ring and has the CAS number 77790-61-5.[4][5] Another related compound is 2-(pyrrolidin-3-yl)pyrimidine, with the CAS number 944900-11-2, where the pyrimidine ring is attached to the 3-position of the pyrrolidine ring.[6]

Table 1: Core Identifiers for this compound and its Dihydrochloride Salt

| Identifier | This compound (Free Base) | This compound dihydrochloride |

| IUPAC Name | This compound | This compound;dihydrochloride |

| CAS Number | Not readily available | Not readily available |

| Molecular Formula | C₈H₁₁N₃[7] | C₈H₁₃Cl₂N₃ |

| Molecular Weight | 149.19 g/mol | 222.12 g/mol |

| Canonical SMILES | C1CC(NC1)C2=NC=CC=N2[7] | C1CC(NC1)C2=NC=CC=N2.Cl.Cl |

| InChI Key | ZSWGTTPYUUGGDI-UHFFFAOYSA-N[7] | ZSWGTTPYUUGGDI-UHFFFAOYSA-N |

| Predicted XlogP | 0.1[7] | - |

| Monoisotopic Mass | 149.09529 Da[7] | - |

A Note on Isomeric Complexity

The relationship between the core topic and its related isomers is critical for researchers to understand to avoid ambiguity in sourcing and experimentation.

Caption: Isomeric landscape of the core topic.

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis for this compound is not readily found, a plausible and chemically sound synthetic route can be proposed based on established methods for creating similar heterocyclic systems. A common approach involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. In this case, a protected pyrrolidine-2-carboxamidine could be reacted with a suitable three-carbon synthon.

A likely pathway would involve the following key steps:

-

Protection of Pyrrolidine: Commercially available L-proline or its ester would be N-protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions.

-

Formation of the Amidine: The carboxylic acid or ester of the protected proline is converted to a nitrile, which is then transformed into the corresponding amidine. This can be achieved via a Pinner reaction or by using reagents like dimethylaluminum amide.

-

Cyclization with a C3 Synthon: The protected pyrrolidine-2-carboxamidine is then reacted with a 1,3-dielectrophilic three-carbon unit, such as malondialdehyde or a protected equivalent, to form the pyrimidine ring.

-

Deprotection: The final step involves the removal of the N-protecting group (e.g., using an acid like TFA for a Boc group) to yield the target compound, this compound.

Experimental Workflow: Proposed Synthesis

Step 1: N-Boc-L-proline methyl ester synthesis

-

To a solution of L-proline methyl ester hydrochloride (1 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (2.5 eq.) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor reaction completion by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-proline methyl ester.

Step 2: Conversion to N-Boc-pyrrolidine-2-carboxamide

-

Treat the N-Boc-L-proline methyl ester with a saturated solution of ammonia in methanol in a sealed pressure vessel.

-

Stir at room temperature for 24-48 hours.

-

Remove the solvent under reduced pressure to obtain the crude amide.

Step 3: Dehydration to N-Boc-pyrrolidine-2-carbonitrile

-

Dissolve the amide in a suitable solvent like DCM or THF.

-

Add a dehydrating agent such as trifluoroacetic anhydride (TFAA) or Burgess reagent.

-

Stir at room temperature until the reaction is complete as monitored by TLC.

-

Work up the reaction appropriately to isolate the nitrile.

Step 4: Formation of N-Boc-pyrrolidine-2-carboxamidine

-

Convert the nitrile to the amidine. One method is the Pinner reaction, where the nitrile is treated with HCl in ethanol to form the ethyl imidate hydrochloride, which is then reacted with ammonia.

Step 5: Pyrimidine Ring Formation

-

React the N-Boc-pyrrolidine-2-carboxamidine with malondialdehyde or a more stable equivalent like 1,1,3,3-tetramethoxypropane in the presence of a base (e.g., sodium ethoxide in ethanol).

-

Heat the reaction mixture to drive the cyclization and condensation.

Step 6: Deprotection

-

Dissolve the resulting N-Boc-2-(pyrrolidin-2-yl)pyrimidine in DCM or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir at room temperature for 1-4 hours.

-

Remove the solvent and excess acid under reduced pressure to yield this compound, likely as the corresponding salt.

Caption: Proposed synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Development

The combination of a pyrimidine ring and a pyrrolidine moiety creates a molecular scaffold with significant potential for biological activity. Both heterocycles are prevalent in FDA-approved drugs and clinical candidates.

The Pyrimidine Moiety: The pyrimidine ring is a cornerstone of numerous therapeutic agents due to its ability to act as a bioisostere for other aromatic systems and its involvement in hydrogen bonding interactions with biological targets.[2] Pyrimidine derivatives exhibit a vast range of pharmacological activities, including:

-

Anticancer: As seen in kinase inhibitors.[8]

-

Antiviral: A fundamental component of nucleoside analogs.[3]

-

Antibacterial and Antifungal: Found in various antimicrobial agents.[9][10]

-

Anti-inflammatory: Acting on various targets in inflammatory pathways.[11][12]

The Pyrrolidine Moiety: The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers several advantages in drug design:

-

Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for better exploration of the three-dimensional space of protein binding pockets compared to flat aromatic rings.[1]

-

Chirality: The pyrrolidine ring in this compound contains a stereocenter at the 2-position, allowing for the synthesis of enantiomerically pure compounds, which can lead to improved target selectivity and reduced off-target effects.[1][13]

-

Versatility: The pyrrolidine scaffold is found in a wide range of bioactive natural products and synthetic drugs, demonstrating its versatility in targeting different biological systems.[1][13]

The Combined Scaffold: The fusion of these two privileged scaffolds in this compound suggests its potential as a core structure for developing novel therapeutics. For instance, derivatives of pyrazolopyrimidines, which are structurally related, have been investigated as potent and selective DPP-IV inhibitors for the treatment of type 2 diabetes, with some incorporating a cyanopyrrolidine moiety.[14] The pyrrolidine-pyrimidine scaffold could be explored for its activity as:

-

Kinase Inhibitors: The pyrimidine ring can mimic the adenine of ATP, while the pyrrolidine can be functionalized to occupy adjacent hydrophobic pockets in the kinase domain.

-

Protease Inhibitors: The pyrrolidine ring is a common feature in many protease inhibitors, and the pyrimidine could be tailored to interact with specific residues in the active site.

-

CNS-active agents: The ability of small heterocyclic molecules to cross the blood-brain barrier makes this scaffold a candidate for targeting neurological disorders.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. While the lack of a dedicated CAS number for the parent compound and a limited number of direct synthetic reports present initial challenges, the clear existence of its dihydrochloride salt and the well-documented importance of its constituent pyrimidine and pyrrolidine scaffolds provide a strong rationale for its investigation. The proposed synthetic route offers a logical starting point for its preparation. For researchers in drug discovery, the this compound core is a valuable scaffold for library synthesis and screening against a wide range of therapeutic targets. Future work should focus on the definitive synthesis and characterization of this compound, including the separation and biological evaluation of its enantiomers, to fully unlock its potential in medicinal chemistry.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. 2-Pyrrolidin-2-ylpyridine AldrichCPR 77790-61-5 [sigmaaldrich.com]

- 5. 2-PYRROLIDIN-2-YLPYRIDINE | 77790-61-5 [amp.chemicalbook.com]

- 6. 2-(Pyrrolidin-3-YL)pyrimidine | C8H11N3 | CID 3767451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound dihydrochloride (C8H11N3) [pubchemlite.lcsb.uni.lu]

- 8. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wjarr.com [wjarr.com]

- 10. researchgate.net [researchgate.net]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

- 13. mdpi.com [mdpi.com]

- 14. Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Pyrrolidin-2-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyrrolidin-2-yl)pyrimidine represents a significant heterocyclic scaffold in medicinal chemistry, appearing in a variety of molecules with diverse biological activities. Its three-dimensional structure and conformational dynamics are critical determinants of its interaction with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. We will delve into the intrinsic conformational preferences of the constituent pyrrolidine and pyrimidine rings, the rotational dynamics about the interconnecting bond, and the interplay of steric and electronic factors that govern the molecule's overall topology. Furthermore, this guide outlines robust experimental and computational methodologies for a thorough conformational analysis, empowering researchers to elucidate the structure-activity relationships of their this compound-based compounds.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The principle that a molecule's biological function is intrinsically linked to its three-dimensional shape is a cornerstone of modern drug discovery. For small molecules like this compound, which often bind to specific pockets within protein targets, the accessible conformations dictate the feasibility and strength of these interactions. A comprehensive understanding of a molecule's conformational preferences, and the energy barriers between different conformations, is therefore paramount for rational drug design. This knowledge allows for the optimization of molecular frameworks to favor bioactive conformations, thereby enhancing potency and selectivity. The this compound scaffold, with its combination of a flexible saturated heterocycle and a rigid aromatic heterocycle, presents a compelling case study in conformational analysis.

Deconstructing the Molecular Architecture

The molecular structure of this compound can be dissected into three key conformational features:

-

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations.

-

Pyrimidine Ring: The pyrimidine ring is an aromatic, and therefore planar, system.

-

Inter-ring Torsional Angle: The rotation around the single bond connecting the C2 of the pyrrolidine ring to the C2 of the pyrimidine ring defines the relative orientation of the two heterocyclic systems.

The interplay of these three elements determines the overall shape and steric presentation of the molecule.

The Dynamic Nature of the Pyrrolidine Ring: Puckering

The pyrrolidine ring adopts non-planar conformations to relieve torsional strain. The two most common puckering modes are the envelope (E) and twist (T) conformations. In the context of substituted pyrrolidines, these are often described as "UP" and "DOWN" puckers, referring to the displacement of a carbon atom above or below the plane defined by the other four atoms. The specific puckering preference is influenced by the nature and stereochemistry of substituents on the ring. For a 2-substituted pyrrolidine, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position, with the equatorial position generally being more sterically favorable.

The energy difference between these puckered states is typically small, allowing for rapid interconversion at room temperature. However, the population of each state can be significantly influenced by intramolecular interactions and the molecular environment.

The Rotational Landscape: Dihedral Angle Control

The rotation around the C2(pyrrolidine)-C2(pyrimidine) bond is a critical determinant of the molecule's overall shape. This rotation is governed by a torsional potential energy surface, with energy minima corresponding to staggered conformations and energy maxima to eclipsed conformations. The primary factors influencing this rotational barrier are:

-

Steric Hindrance: Repulsive interactions between the hydrogen atoms on the C3 of the pyrrolidine and the hydrogens or nitrogen lone pairs on the pyrimidine ring will disfavor certain eclipsed conformations.

-

Electronic Effects: The interaction between the lone pair of the pyrrolidine nitrogen and the pi-system of the pyrimidine ring can influence the rotational preference.

It is anticipated that the lowest energy conformations will be those that minimize steric clashes between the two rings.

Methodologies for Conformational Analysis

A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive understanding of the conformational landscape of this compound.

Experimental Approaches

NMR spectroscopy is a powerful tool for studying molecular conformation in solution.[1][2]

-

Proton-Proton Coupling Constants (³JHH): The magnitude of the three-bond coupling constants between vicinal protons on the pyrrolidine ring is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the preferred puckering of the pyrrolidine ring can be determined.[3]

-

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) provide information about through-space proximity between protons. NOEs between protons on the pyrrolidine ring and the pyrimidine ring can be used to determine the preferred relative orientation of the two rings.

-

Variable Temperature (VT) NMR: VT-NMR studies can be used to investigate the dynamics of conformational exchange. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for processes such as ring puckering and inter-ring rotation.

Experimental Protocol: NMR Conformational Analysis

-

Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 10-20 mM.

-

1D ¹H NMR: Acquire a high-resolution 1D ¹H NMR spectrum to identify all proton resonances and measure their chemical shifts and coupling constants.

-

2D NMR:

-

COSY: Perform a COSY experiment to establish proton-proton connectivity within the pyrrolidine and pyrimidine rings.

-

NOESY/ROESY: Acquire a NOESY or ROESY spectrum with a suitable mixing time to observe through-space correlations. Pay close attention to inter-ring NOEs.

-

-

Data Analysis:

-

Use the measured ³JHH values in conjunction with the Karplus equation to deduce the dihedral angles and thus the preferred puckering of the pyrrolidine ring.

-

Analyze the inter-ring NOEs to determine the predominant rotameric conformation around the C-C bond.

-

-

VT-NMR (Optional): If conformational exchange is suspected, acquire a series of ¹H NMR spectra at different temperatures to observe any coalescence phenomena and calculate the activation energy for the conformational interchange.

X-ray crystallography provides a precise and unambiguous determination of the molecular structure in the solid state.[4][5][6] While the solid-state conformation may not be the only one present in solution, it often represents a low-energy conformation and provides an invaluable starting point for computational studies. The key data obtained from an X-ray crystal structure include bond lengths, bond angles, and torsional angles, which together define the exact conformation of the molecule in the crystal lattice.

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow single crystals of this compound of suitable quality for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise atomic coordinates.

-

Analysis: Analyze the refined structure to determine bond lengths, bond angles, and torsional angles, paying particular attention to the pyrrolidine ring pucker and the dihedral angle between the two rings.

Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), is an essential tool for exploring the conformational energy landscape of a molecule.[7][8]

Computational Workflow: DFT Conformational Analysis

-

Initial Conformer Generation: Generate a diverse set of initial conformations by systematically rotating around the C(pyrrolidine)-C(pyrimidine) bond and considering different puckering states of the pyrrolidine ring.

-

Geometry Optimization: Perform geometry optimization of each initial conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[7] This will locate the nearest energy minimum on the potential energy surface.

-

Frequency Calculations: Perform frequency calculations on each optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Single-Point Energy Refinement: For the lowest energy conformers, perform single-point energy calculations with a larger basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies.

-

Torsional Scan (Optional): To map the rotational energy barrier, perform a relaxed torsional scan by systematically rotating the C(pyrrolidine)-C(pyrimidine) bond and optimizing the rest of the molecule at each step.

Predicted Conformational Preferences of this compound

Based on the principles outlined above, we can predict the likely conformational preferences of this compound:

-

Pyrrolidine Pucker: The pyrimidine substituent at the C2 position is sterically demanding. Therefore, the pyrrolidine ring is expected to adopt a pucker that places the pyrimidine group in a pseudo-equatorial position to minimize steric strain.

-

Inter-ring Torsion: The lowest energy rotamers are likely to be those in which the C3-H bonds of the pyrrolidine ring are staggered with respect to the C-N and C-C bonds of the pyrimidine ring. This will minimize van der Waals repulsions.

-

Intramolecular Interactions: The possibility of a weak intramolecular hydrogen bond between the pyrrolidine N-H and one of the pyrimidine nitrogen atoms should be considered, as this could stabilize a specific rotamer.

Table 1: Summary of Key Conformational Parameters and Influencing Factors

| Conformational Parameter | Description | Key Influencing Factors |

| Pyrrolidine Ring Pucker | Envelope (E) or Twist (T) conformations. | Steric hindrance from the pyrimidine substituent, favoring a pseudo-equatorial orientation. |

| C-C Torsional Angle | Rotation around the bond connecting the two rings. | Steric repulsion between ring hydrogens, potential for intramolecular hydrogen bonding. |

| Overall Molecular Shape | Defined by the combination of pucker and torsion. | The interplay of steric and electronic effects. |

Conclusion and Future Directions

A thorough understanding of the molecular structure and conformational dynamics of this compound is crucial for the rational design of novel therapeutics. This guide has provided a framework for dissecting the key conformational features of this important scaffold and has outlined a robust set of experimental and computational methodologies for its detailed analysis. By applying these techniques, researchers can gain valuable insights into the structure-activity relationships of their compounds, ultimately leading to the development of more potent and selective drug candidates. Future work in this area could involve the synthesis of conformationally restricted analogues to lock the molecule into specific conformations, thereby allowing for a more direct probing of the bioactive conformation.

References

- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 2. auremn.org.br [auremn.org.br]

- 3. researchgate.net [researchgate.net]

- 4. azolifesciences.com [azolifesciences.com]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]

- 7. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 8. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]

Unlocking the Therapeutic Potential of 2-(Pyrrolidin-2-YL)pyrimidine: A Technical Guide for Drug Discovery Professionals

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic promise. This guide delves into the core scientific principles and practical methodologies for investigating the biological potential of 2-(Pyrrolidin-2-YL)pyrimidine. This hybrid molecule, integrating the biologically active pyrimidine and pyrrolidine ring systems, presents a compelling starting point for the development of targeted therapies. We will explore its hypothesized biological activities, focusing on anticancer and anti-inflammatory applications, and provide detailed, field-proven experimental protocols for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the pursuit of next-generation therapeutics.

Introduction: The Rationale for a Pyrrolidinyl-Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents and being a fundamental component of DNA and RNA.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5][6] The structural versatility of the pyrimidine ring allows for substitutions that can fine-tune its biological activity, making it a "privileged scaffold" in drug design.[1]

Similarly, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in many natural products and synthetic drugs.[7] Its incorporation into molecular structures can significantly influence physicochemical properties such as solubility and membrane permeability, while also providing key interaction points with biological targets. The combination of pyrrolidine and pyrimidine moieties has been explored for targeting enzymes associated with neuroinflammation, highlighting the potential for synergistic or novel biological effects.[8]

This guide focuses on the specific, yet underexplored, molecule this compound. By dissecting the known activities of its constituent parts and related hybrid molecules, we can formulate a robust hypothesis for its potential biological activities and design a comprehensive strategy for its experimental validation.

Hypothesized Biological Activities and Molecular Targets

Based on the extensive literature on pyrimidine and pyrrolidine derivatives, we hypothesize that this compound could exhibit significant activity in the following areas:

Anticancer Activity via Kinase Inhibition

The pyrimidine scaffold is a well-established framework for the design of protein kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways that are often dysregulated in cancer.[9] The PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival, is frequently overactive in various cancers and represents a key therapeutic target.[9][10][11] We postulate that this compound may act as an inhibitor of kinases within this pathway.

-

Potential Molecular Targets: PI3K (Phosphoinositide 3-kinase), Akt (Protein Kinase B), mTOR (mammalian Target of Rapamycin).

Anti-inflammatory Activity through COX-2 Inhibition

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, responsible for the production of prostaglandins.[2] Pyrimidine derivatives have been successfully developed as selective COX-2 inhibitors, offering a promising avenue for anti-inflammatory therapies with potentially reduced side effects compared to non-selective NSAIDs.[2][12]

-

Potential Molecular Target: Cyclooxygenase-2 (COX-2).

Central Nervous System (CNS) Activity

Both pyrimidine and pyrrolidine derivatives have been investigated for their effects on the central nervous system.[7][13] Some pyrimidine nucleoside derivatives have shown sedative and hypnotic activities.[14] Given that pyrrolidine is a core structure in several neurologically active compounds, the hybrid molecule could potentially modulate CNS targets.

-

Potential Molecular Targets: Receptors and enzymes within the CNS, such as those involved in cholinergic signaling (AChE, BChE).[8]

Experimental Validation of Biological Activity

To empirically test the hypothesized biological activities of this compound, a series of robust and validated in vitro assays are essential. The following section provides detailed, step-by-step protocols for key experiments.

Assessment of Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental first step in evaluating the potential anticancer activity of a compound.[15][16][17][18][19]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.[17]

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[15]

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization of Formazan:

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Evaluation of Kinase Inhibition

To investigate the potential of this compound as a kinase inhibitor, a luminescence-based in vitro kinase activity assay can be employed. This type of assay measures the amount of ADP produced, which is directly proportional to kinase activity.[20]

Principle: The assay quantifies the amount of ADP produced in a kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal. The intensity of the luminescence is inversely proportional to the inhibitory activity of the test compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based) [20]

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution of the compound in DMSO to generate a 10-point dose-response curve (a 1:3 serial dilution is recommended).

-

-

Kinase Reaction Setup:

-

In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to the appropriate wells.

-

Add 2.5 µL of the kinase of interest (e.g., PI3K, Akt, or mTOR) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.

-

Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Prepare a substrate/ATP mixture in kinase assay buffer. The optimal concentrations should be determined empirically.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent (or a similar reagent) to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Assessment of Anti-inflammatory Activity: COX-2 Inhibition Assay

A fluorometric or colorimetric assay can be used to screen for COX-2 inhibitors. These assays measure the peroxidase activity of COX, where the enzyme catalyzes the reduction of PGG₂ to PGH₂.

Principle: The assay is based on the fluorometric or colorimetric detection of a probe that is oxidized during the COX reaction. The rate of increase in fluorescence or absorbance is proportional to the COX activity.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric) [21][22]

-

Compound and Reagent Preparation:

-

Dissolve the test inhibitor, this compound, in a suitable solvent like DMSO.

-

Prepare a 10x working solution of the inhibitor in COX Assay Buffer.

-

Reconstitute the human recombinant COX-2 enzyme according to the manufacturer's instructions and keep it on ice.

-

Prepare the arachidonic acid substrate solution.

-

-

Assay Setup:

-

In a 96-well white opaque plate, set up the following wells:

-

Sample Screen (S): 10 µL of the diluted test inhibitor.

-

Enzyme Control (EC): 10 µL of COX Assay Buffer.

-

Inhibitor Control (IC): A known COX-2 inhibitor (e.g., Celecoxib).

-

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add 80 µL of the Reaction Mix to each well.

-

Add 10 µL of the reconstituted COX-2 enzyme to the Sample Screen and Enzyme Control wells.

-

Incubate for 10 minutes at 25°C.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding 10 µL of the diluted arachidonic acid solution to all wells simultaneously using a multichannel pipette.

-

Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes at 25°C.

-

Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. The percent inhibition is calculated using the formula: % Inhibition = [1 - (Slope of S / Slope of EC)] * 100 The IC₅₀ value can be determined by plotting the percent inhibition against the log of the inhibitor concentration.

Visualization of Potential Signaling Pathways

To provide a conceptual framework for the potential mechanism of action of this compound, the following diagrams illustrate key signaling pathways that may be modulated by this compound.

The PI3K/Akt/mTOR Signaling Pathway

This pathway is central to cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[9][10][11][23]

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

The NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Inhibition of this pathway is a major goal of anti-inflammatory drug discovery.[24][25][26][27][28]

Caption: Potential modulation of the NF-κB signaling pathway.

Proposed Synthetic Route

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The combination of the pyrimidine and pyrrolidine moieties provides a strong rationale for investigating its potential as an anticancer and anti-inflammatory agent, with likely activity against key targets such as protein kinases and cyclooxygenases. The experimental protocols detailed in this guide provide a robust framework for the initial biological characterization of this compound and its analogues. Future work should focus on the synthesis of a library of derivatives to establish a clear structure-activity relationship (SAR), followed by more in-depth mechanistic studies and in vivo evaluation of the most promising candidates.

References

- 1. Advances in the synthesis and anticancer activities of pyrimidine based scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. wjarr.com [wjarr.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Modification, In Vitro, In Vivo, Ex Vivo, and In Silico Exploration of Pyrimidine and Pyrrolidine Cores for Targeting Enzymes Associated with Neuroinflammation and Cholinergic Deficit in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrimidine derivatives as potential agents acting on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sedative and hypnotic activities of pyrimidine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. broadpharm.com [broadpharm.com]

- 17. clyte.tech [clyte.tech]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. assaygenie.com [assaygenie.com]

- 23. researchgate.net [researchgate.net]

- 24. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

- 26. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 27. NF-κB - Wikipedia [en.wikipedia.org]

- 28. creative-diagnostics.com [creative-diagnostics.com]

The Untapped Potential of the 2-(Pyrrolidin-2-yl)pyrimidine Scaffold: A Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of medicinal chemistry, the pyrimidine and pyrrolidine moieties are recognized as "privileged structures," consistently appearing in a multitude of biologically active compounds and approved therapeutics.[1][2] While significant research has been dedicated to derivatives featuring a pyrrolidin-1-yl linkage to the pyrimidine core, the constitutional isomer, 2-(pyrrolidin-2-yl)pyrimidine, represents a largely uncharted territory with considerable therapeutic potential. This technical guide provides an in-depth exploration of this promising scaffold. By dissecting the known attributes of its constituent heterocycles and closely related analogues, we will illuminate a rational path forward for the synthesis, evaluation, and development of novel drug candidates based on the this compound core. This document is intended for researchers, scientists, and drug development professionals seeking to venture into new chemical spaces with a high probability of biological relevance.

Introduction: The Allure of Privileged Scaffolds

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the backbone of nucleobases and a wide array of synthetic drugs with applications spanning oncology, infectious diseases, and central nervous system disorders.[3][4] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a versatile anchor for molecular design.[1] Similarly, the five-membered saturated pyrrolidine ring offers a three-dimensional architecture that allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets.[5] The combination of these two heterocycles has yielded compounds with a diverse range of pharmacological activities, including cholinesterase inhibition and anti-fibrotic effects.[6][7]

This guide will focus on the untapped potential of the this compound scaffold, a unique arrangement that presents distinct stereochemical and electronic properties compared to its more studied pyrrolidin-1-yl counterpart. We will delve into proposed synthetic strategies, potential biological targets informed by analogous structures, and a framework for systematic structure-activity relationship (SAR) studies.

Synthetic Strategies: Accessing the Core Scaffold

While direct literature on the synthesis of this compound is sparse, established methodologies for the synthesis of substituted pyrimidines and pyrrolidines can be adapted. A plausible and efficient synthetic route would involve the coupling of a pre-functionalized pyrrolidine with a suitable pyrimidine precursor.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the C-C bond between the two rings, suggesting a coupling reaction between a 2-halopyrimidine and a 2-organometallic pyrrolidine derivative or a direct C-H activation/arylation strategy.

Caption: Retrosynthetic pathways for this compound.

Experimental Protocol: A Proposed Synthetic Route

The following protocol outlines a potential multi-step synthesis based on a Negishi or Suzuki-Miyaura cross-coupling reaction, which are well-established methods for C-C bond formation.

Step 1: Synthesis of N-Boc-2-chloropyrrolidine

-

To a solution of N-Boc-prolinol in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).

-

Slowly add methanesulfonyl chloride (1.1 eq.) and stir for 2 hours at 0 °C.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate.

-

Dissolve the crude mesylate in a suitable solvent and treat with a chloride source (e.g., lithium chloride) to afford N-Boc-2-chloropyrrolidine.

Step 2: Formation of the Organometallic Pyrrolidine Reagent

-

To a solution of N-Boc-2-chloropyrrolidine in anhydrous THF at -78 °C, add tert-butyllithium (2.2 eq.) dropwise.

-

Stir the mixture for 1 hour at -78 °C to facilitate the lithium-halogen exchange.

-

To the resulting solution, add a solution of anhydrous zinc chloride (1.1 eq.) in THF to form the organozinc reagent.

Step 3: Cross-Coupling with 2-Bromopyrimidine

-

To a solution of 2-bromopyrimidine in a suitable solvent (e.g., THF or dioxane), add the prepared organozinc reagent.

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), to the mixture.

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with saturated ammonium chloride solution and extract with an organic solvent.

-

Purify the crude product by column chromatography to obtain N-Boc-2-(pyrrolidin-2-yl)pyrimidine.

Step 4: Deprotection to Yield the Final Compound

-

Dissolve the N-Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM.

-

Stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure and neutralize with a base to afford the final product, this compound.

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activities and Therapeutic Targets

The therapeutic potential of the this compound scaffold can be inferred from the known biological activities of its components and closely related analogues.

Insights from Analogue Structures

| Analogue Class | Key Compound Example | Biological Activity | Potential Therapeutic Area | Reference |

| 2-(Pyrrolidin-1-yl)pyrimidines | N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine | Acetylcholinesterase (AChE) Inhibition | Alzheimer's Disease | [6] |

| 2-(Pyridin-2-yl)pyrimidines | Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | Anti-fibrotic | Fibrotic Diseases | [7] |

| Pyrrolidine Derivatives | Various | Autotaxin Inhibition | Cancer, Fibrosis | [8] |

| Pyrrolo[2,3-d]pyrimidines | Halogenated derivatives | Multi-targeted Kinase Inhibition | Cancer | [9] |

Hypothesized Therapeutic Targets

Based on the data from analogous structures, the this compound core is a promising scaffold for targeting a range of enzymes and receptors. The unique stereochemistry at the C2 position of the pyrrolidine ring could offer novel binding interactions and improved selectivity compared to the more planar pyrrolidin-1-yl derivatives.

-

Kinases: The pyrimidine scaffold is a well-established kinase hinge-binder. The pyrrolidine moiety can be functionalized to occupy adjacent hydrophobic pockets, potentially leading to potent and selective kinase inhibitors for oncology and inflammatory diseases.

-

G-Protein Coupled Receptors (GPCRs): The pyrrolidine nitrogen can act as a key basic center for interaction with acidic residues in GPCR binding pockets. This makes the scaffold a candidate for developing modulators of various GPCRs involved in neurological and metabolic disorders.

-

Enzymes in Neurodegenerative Diseases: Given the activity of 2-(pyrrolidin-1-yl)pyrimidine analogues as cholinesterase inhibitors, it is plausible that the this compound scaffold could also yield potent inhibitors of enzymes implicated in Alzheimer's and Parkinson's diseases.

Structure-Activity Relationship (SAR) Framework

A systematic exploration of the SAR is crucial for optimizing the biological activity of this novel scaffold. The following diagram illustrates key points for chemical modification.

Caption: Key modification points for SAR studies of the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area of chemical space for drug discovery. Its synthesis is achievable through established chemical transformations, and the known biological activities of its constituent heterocycles and close analogues provide a strong rationale for its investigation. Future research should focus on the synthesis of a diverse library of derivatives, followed by screening against a broad panel of biological targets, particularly kinases, GPCRs, and enzymes involved in neurodegeneration. Detailed SAR studies will be instrumental in unlocking the full therapeutic potential of this novel scaffold. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

- 1. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Elucidating the Mechanism of Action for 2-(Pyrrolidin-2-YL)pyrimidine

Abstract

The novel chemical entity 2-(Pyrrolidin-2-YL)pyrimidine represents an uncharacterized small molecule with potential for biological activity. Its composite structure, featuring a pyrimidine ring fused with a pyrrolidine moiety, suggests multiple avenues for pharmacological intervention. Pyrimidine scaffolds are prevalent in a vast array of bioactive agents, including kinase inhibitors and antimicrobial compounds, while the pyrrolidine ring is a key feature in many central nervous system (CNS) active drugs and receptor ligands.[1][2] This technical guide presents a structured, hypothesis-driven framework for elucidating the mechanism of action (MoA) of this compound. We will deconstruct the molecule to its core pharmacophores, propose primary mechanistic hypotheses based on established structure-activity relationships (SAR) of analogous compounds, and provide detailed, phased experimental protocols for hypothesis testing and target validation. This document is intended for researchers, scientists, and drug development professionals embarking on the characterization of novel chemical entities.

Introduction: A Roadmap for Discovery

In drug discovery, the journey from a novel molecule to a therapeutic candidate is contingent on a deep understanding of its mechanism of action.[3][4] For a previously uncharacterized compound like this compound, a systematic and logical approach is paramount. The process of identifying the molecular target(s) of a compound discovered through phenotypic screening is known as target deconvolution, a critical step for understanding its therapeutic potential and potential liabilities.[5][6]

This guide eschews a rigid template, instead adopting a flexible, inquiry-based strategy. We will leverage the foundational principle that the biological activity of a molecule is encoded in its structure. By dissecting this compound into its constituent chemical motifs—the pyrimidine and pyrrolidine rings—we can generate informed, testable hypotheses based on the known pharmacology of compounds sharing these scaffolds.

Molecular Deconstruction and Pharmacophore Analysis

The structure of this compound presents two key pharmacophores that are well-represented in approved therapeutics and clinical candidates.

-

The Pyrimidine Scaffold: This nitrogen-containing heterocycle is a cornerstone of medicinal chemistry.[7] It is a bioisostere of adenine, the purine base in ATP, making it a privileged scaffold for ATP-competitive kinase inhibitors.[8] Numerous FDA-approved kinase inhibitors, such as Imatinib and Gefitinib, feature a pyrimidine core that forms critical hydrogen bond interactions within the kinase hinge region.[9][10] Furthermore, pyrimidine derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12][13]

-

The Pyrrolidine Scaffold: This five-membered saturated nitrogen heterocycle is a common motif in natural products and synthetic drugs, particularly those targeting the CNS.[2][14] Its non-planar, three-dimensional structure is advantageous for creating specific interactions with protein targets.[14] The pyrrolidine ring is a core component of ligands for nicotinic acetylcholine receptors (nAChRs), such as varenicline, and is found in various other bioactive compounds including anticholinergics, antihypertensives, and antidepressants.[2][15][16]

Primary Mechanistic Hypotheses

Based on the analysis of the core scaffolds, we propose two primary, divergent hypotheses for the mechanism of action of this compound.

Hypothesis A: Inhibition of Protein Kinases

The pyrimidine core strongly suggests that the compound may function as an ATP-competitive inhibitor of one or more protein kinases.[17] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and other diseases.[9][18] The compound could potentially bind to the ATP pocket of a specific kinase, blocking downstream phosphorylation events and inhibiting signaling pathways related to cell proliferation, survival, or inflammation.

Hypothesis B: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The presence of the pyrrolidine ring, a key feature of nicotine itself, points toward potential activity at nAChRs.[19] These ligand-gated ion channels are widely expressed in the central and peripheral nervous systems and are implicated in cognitive function, addiction, and inflammation. The compound could act as an agonist, partial agonist, or antagonist at specific nAChR subtypes, such as the α4β2 or α7 subtypes, thereby modulating neuronal signaling.[20][21]

A Phased Experimental Validation Strategy

To systematically investigate these hypotheses, we propose a three-phased experimental approach. This strategy begins with broad, unbiased screening to identify a target class, followed by specific target deconvolution, and culminates in the validation of the cellular mechanism of action.

Phase I: Broad-Based Screening for Target Class Identification

The initial goal is to efficiently determine which, if any, of our primary hypotheses is most plausible. This involves running parallel screens designed to provide a "yes/no" answer for broad target classes.

Caption: Phase I Experimental Workflow for initial target class screening.

-

Objective: To perform a broad screen against a large panel of human kinases to identify potential targets.

-

Methodology: Utilize a competitive binding assay platform such as KINOMEscan®.[22][23][24]

-

Procedure:

-

Submit this compound at a single high concentration (e.g., 10 µM) for screening against the scanMAX panel (>460 kinases).[25]

-

The assay measures the ability of the compound to displace a proprietary ligand from the kinase active site.

-

The amount of kinase captured on a solid support is measured by quantitative PCR (qPCR).[23]

-

Results are reported as percent inhibition relative to a DMSO control.

-

-

Interpretation: A significant inhibition value (e.g., >90%) for one or more kinases suggests the compound is a kinase binder and warrants further investigation under Hypothesis A.

-

Objective: To screen the compound against a wide array of GPCRs, ion channels, and transporters to identify potential interactions.

-

Methodology: Employ a broad panel radioligand binding assay, such as the Eurofins SafetyScreen44 panel.[26][27]

-

Procedure:

-

Interpretation: Significant displacement (e.g., >50%) of a radioligand, particularly from nAChR subtypes, would provide strong support for Hypothesis B.

Phase II: Target Deconvolution and Affinity Determination

If Phase I yields a positive result, the next step is to confirm the specific target(s) and quantify the binding affinity.

Caption: Phase II decision tree for target deconvolution and affinity measurement.

-

Objective: To quantify the binding affinity of the compound for the primary kinase hit(s) identified in Phase I.

-

Methodology: Perform a dose-response binding assay (e.g., KdELECT®).[25]

-

Procedure:

-

Prepare an 11-point serial dilution of the compound.

-

Incubate each concentration with the kinase target.

-

Measure binding using the same competitive displacement principle as in Protocol 4.1.

-

Plot the data and fit to a binding curve to calculate the dissociation constant (Kd).

-

-

Data Presentation:

Compound Kinase Target Kd (nM) This compound Kinase X [Experimental Value] | Known Inhibitor (Control) | Kinase X | [Reference Value] |

-

Objective: To determine if the compound functionally modulates the nAChR subtype identified in Phase I.

-

Methodology: Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes.[30][31][32]

-

Procedure:

-

Inject cRNA encoding the subunits of the target nAChR (e.g., α4 and β2) into Xenopus oocytes and allow for receptor expression.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Apply a known concentration of acetylcholine (ACh) to elicit a baseline current.

-

Co-apply ACh with increasing concentrations of this compound to assess inhibition (antagonism) or apply the compound alone to assess activation (agonism).

-

Plot the dose-response data to determine the IC50 (for antagonists) or EC50 (for agonists).

-

-

Data Presentation:

Compound nAChR Subtype Activity IC50 / EC50 (µM) This compound α4β2 [Antagonist/Agonist] [Experimental Value] | Nicotine (Control) | α4β2 | Agonist | [Reference Value] |

Phase III: Cellular Mechanism of Action Validation

With a validated target and affinity, the final phase is to confirm that the compound engages its target in a cellular context and produces the expected downstream biological effect.

Assuming Phase II identified Epidermal Growth Factor Receptor (EGFR) as the primary target, we would validate this in a relevant cell line (e.g., A549 non-small cell lung cancer cells).

-

Objective: To measure the effect of the compound on the phosphorylation of EGFR's downstream effectors, such as ERK.

-

Procedure:

-

Culture A549 cells to ~80% confluency.

-

Serum-starve the cells for 24 hours.

-

Pre-treat cells with varying concentrations of this compound or a known EGFR inhibitor (e.g., Gefitinib) for 2 hours.

-

Stimulate the cells with EGF (100 ng/mL) for 10 minutes.

-

Lyse the cells and quantify total protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK.

-

Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.

-

Quantify band intensity via densitometry and normalize p-ERK to total ERK.

-

-

Expected Outcome: A dose-dependent decrease in EGF-stimulated p-ERK levels would confirm that the compound inhibits EGFR signaling in cells.

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This guide outlines a comprehensive, hypothesis-driven strategy for the initial characterization of this compound. By systematically progressing from broad screening to specific target validation and cellular MoA studies, researchers can efficiently and robustly elucidate its pharmacological profile. The discovery of a validated target opens numerous avenues for future research, including structure-activity relationship (SAR) studies to optimize potency and selectivity, in vivo efficacy studies in relevant disease models, and ADME/toxicology profiling to assess its drug-like properties. This structured approach provides a solid foundation for advancing this novel compound through the drug discovery pipeline.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 12. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 13. jddtonline.info [jddtonline.info]

- 14. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 16. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]

- 19. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. air.unimi.it [air.unimi.it]

- 21. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 23. chayon.co.kr [chayon.co.kr]

- 24. youtube.com [youtube.com]

- 25. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 26. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 28. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 29. multispaninc.com [multispaninc.com]

- 30. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 34. Two-electrode voltage clamp. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Physicochemical Characterization of 2-(Pyrrolidin-2-YL)pyrimidine: Solubility and Stability

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the compound, which dictate its behavior in biological systems and its ultimate developability. For novel heterocyclic entities such as 2-(Pyrrolidin-2-YL)pyrimidine, a molecule combining the hydrogen bond accepting capabilities of a pyrimidine ring with the three-dimensional structure of a pyrrolidine scaffold, a thorough and early assessment of solubility and stability is not merely a data-gathering exercise; it is a foundational pillar of a successful research and development program.

Poor aqueous solubility can severely limit bioavailability and lead to unreliable data in biological assays, while chemical instability can compromise shelf-life, safety, and therapeutic efficacy.[1] This guide serves as a comprehensive technical resource, providing both the theoretical framework and detailed, field-proven protocols for the rigorous evaluation of the solubility and stability of this compound and its analogs. By explaining the causality behind experimental choices, this document aims to empower researchers to generate robust, decision-driving data.

Chapter 1: The Solubility Profile of this compound

Solubility, the phenomenon of a solute dissolving in a solvent to yield a homogeneous system, is a critical determinant of a drug's absorption and distribution.[1] For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation. Therefore, understanding the solubility profile is paramount. This chapter details the methodologies for assessing both kinetic and thermodynamic solubility, two distinct but complementary measurements crucial at different stages of drug discovery.

Theoretical Considerations: Predicting Solubility Behavior